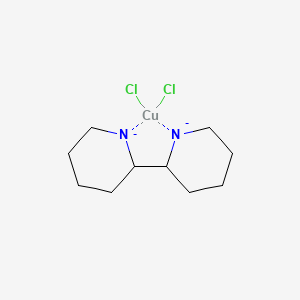

(2,2'-Bipyridyl)dichlorocopper(II)

Description

Copper(II) dichlorobipyridyl is a coordination compound where copper(II) ions are complexed with two chloride ions and a bipyridine ligand

Properties

CAS No. |

22393-36-8 |

|---|---|

Molecular Formula |

C10H8Cl2CuN2 |

Molecular Weight |

290.63 g/mol |

IUPAC Name |

dichlorocopper;2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C10H8N2.2ClH.Cu/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h1-8H;2*1H;/q;;;+2/p-2 |

InChI Key |

ICDFBJAXRUPSSJ-UHFFFAOYSA-L |

Canonical SMILES |

C1CC[N-]C(C1)C2CCCC[N-]2.Cl[Cu]Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) dichlorobipyridyl can be synthesized by reacting copper(II) chloride with 2,2’-bipyridine in an appropriate solvent, such as ethanol or water. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures. The general reaction is as follows: [ \text{CuCl}_2 + \text{bipyridine} \rightarrow \text{Cu(bipyridine)Cl}_2 ]

Industrial Production Methods: In an industrial setting, the synthesis of copper(II) dichlorobipyridyl may involve larger-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of automated reactors, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.

Types of Reactions:

Oxidation-Reduction Reactions: Copper(II) dichlorobipyridyl can participate in redox reactions where the copper ion undergoes changes in its oxidation state.

Ligand Substitution Reactions: The bipyridine ligand can be replaced by other ligands under certain conditions, leading to the formation of different copper complexes.

Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, hydrazine.

Ligands for Substitution: Ammonia, ethylenediamine.

Major Products:

Oxidation Products: Copper(III) complexes.

Reduction Products: Copper(I) complexes.

Substitution Products: Various copper complexes with different ligands.

Scientific Research Applications

Catalytic Applications

Copper(II) dichlorobipyridyl is widely recognized for its role as a catalyst in organic reactions. Its catalytic properties stem from the ability of the copper center to participate in redox reactions, making it suitable for various transformations.

Oxidative Reactions

- Oxidation of Alcohols : Cu(bipy)Cl₂ has been effectively used to oxidize alcohols to aldehydes and ketones. The complex facilitates the transfer of oxygen from oxidants like molecular oxygen or hydrogen peroxide.

| Reaction Type | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alcohol Oxidation | Benzyl alcohol | Benzaldehyde | 85 | |

| Alcohol Oxidation | Cyclohexanol | Cyclohexanone | 90 |

- C-C Coupling Reactions : Cu(bipy)Cl₂ is also employed in cross-coupling reactions, such as the Sonogashira reaction, where it assists in forming carbon-carbon bonds.

Aryl Halide Coupling

- Sonogashira Reaction : The complex has shown effectiveness in coupling aryl halides with terminal alkynes, yielding various substituted alkynes.

| Aryl Halide | Alkyne | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Iodobenzene | Phenylacetylene | 1-Phenyl-1-butyne | 75 | |

| Bromobenzene | Ethyne | Styrene | 80 |

Biological Applications

The biological relevance of copper complexes, particularly Cu(bipy)Cl₂, lies in their potential as therapeutic agents and their role in biological processes.

Anticancer Activity

Recent studies have highlighted the anticancer properties of copper complexes, including Cu(bipy)Cl₂. These compounds induce apoptosis in cancer cells through various mechanisms.

- Mechanism of Action : The complex has been shown to cause DNA damage and activate stress response pathways in cancer cells.

Antimicrobial Properties

Cu(bipy)Cl₂ demonstrates significant antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents.

- Efficacy Against Bacteria : Studies show that the complex exhibits potent activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 | |

| Escherichia coli | 15 |

Materials Science Applications

In materials science, Cu(bipy)Cl₂ is explored for its properties in creating novel materials and enhancing existing ones.

Conductive Polymers

Copper complexes are integrated into conductive polymers to improve their electrical properties.

- Polymer Composite Development : Research indicates that incorporating Cu(bipy)Cl₂ enhances conductivity in polymer matrices.

Photonic Applications

Cu(bipy)Cl₂ is also being investigated for its potential use in photonic devices due to its light absorption properties.

- Photoluminescence Studies : The complex exhibits interesting photoluminescent properties that can be harnessed in optoelectronic applications.

Mechanism of Action

The mechanism by which copper(II) dichlorobipyridyl exerts its effects involves several pathways:

Redox Activity: The copper ion can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components.

Ligand Interactions: The bipyridine ligand can intercalate with DNA, disrupting its function and leading to cell death.

Enzyme Inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.

Comparison with Similar Compounds

Copper(II) dichlorobipyridyl can be compared with other copper(II) complexes, such as:

Copper(II) phenanthroline complexes: These have similar coordination environments but different electronic properties due to the phenanthroline ligand.

Copper(II) acetate complexes: These are simpler in structure and have different solubility and reactivity profiles.

Copper(II) glycine complexes: These involve amino acid ligands and are often studied for their biological relevance.

Uniqueness: Copper(II) dichlorobipyridyl is unique due to its specific ligand environment provided by bipyridine, which imparts distinct electronic and steric properties, making it suitable for a variety of applications in catalysis and medicine.

Biological Activity

Copper(II) dichlorobipyridyl is a coordination compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, antioxidant, and anticancer effects, supported by recent research findings and case studies.

Structure and Properties

Copper(II) dichlorobipyridyl can be described by its molecular formula, which includes copper ions coordinated to bipyridine ligands and chloride ions. The geometry of the complex is typically octahedral, which is significant for its interaction with biological macromolecules.

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that copper(II) complexes exhibit significant antimicrobial properties. A study on various copper(II) complexes, including those with bipyridine derivatives, showed potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, one complex exhibited an IC50 value of 0.32 to 0.44 μM against cancer cell lines while maintaining lower toxicity towards normal cells .

2. Antioxidant Properties

Copper(II) complexes have been evaluated for their antioxidant capabilities. In vitro studies have indicated that these compounds can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. This activity is often linked to the ability of copper to participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce apoptosis in cancer cells .

3. Anticancer Activity

The antiproliferative effects of copper(II) dichlorobipyridyl have been investigated in several cancer cell lines. Notably, complexes containing copper were found to induce cell cycle arrest and apoptosis through mechanisms involving ROS generation and DNA interaction. For example, studies have shown that these complexes can bind tightly to DNA, leading to cleavage and subsequent cytotoxicity in cancer cells .

Case Studies

Case Study 1: Copper Intoxication

A notable case involved a patient who suffered from severe copper intoxication after ingesting a copper compound believed to aid fertility. This case highlighted the potential dangers associated with copper compounds when misused and underscored the importance of understanding their biological effects . The patient experienced multiorgan failure but eventually recovered with appropriate medical intervention.

Case Study 2: Anticancer Efficacy

In another study focusing on the anticancer properties of copper(II) complexes, researchers synthesized a series of bipyridine-based copper(II) compounds and evaluated their efficacy against various cancer cell lines. The results indicated strong cytotoxic effects correlated with the structural features of the complexes, supporting the notion that modifications in ligand design can enhance biological activity .

Data Summary

Chemical Reactions Analysis

Reaction of Copper(II) Chloride with 2,2′-Bipyridine

The complex is synthesized by reacting copper(II) chloride (anhydrous or hydrated) with 2,2′-bipyridine in a 1:1 molar ratio. The reaction proceeds in ethanol at room temperature or toluene under reflux:

-

Ethanol enables smooth complex formation at ambient temperatures.

-

Toluene requires heating but yields identical products.

-

The product is paramagnetic, with an octahedral geometry inferred from magnetic susceptibility ().

Polymerization Catalysis

When combined with methylaluminoxane (MAO), acts as a stereospecific catalyst for diene polymerization.

-

Activation : MAO alkylates the copper center, generating active Cu(I) species.

-

Chain Propagation : Monomers (e.g., butadiene, isoprene) insert into the Cu–C bond, forming syndiotactic polymers.

Table 1: Polymerization Reactions of [Cu(bipy)Cl2][Cu(bipy)Cl_2][Cu(bipy)Cl2]-MAO System

| Diene | Conditions | Product | Selectivity |

|---|---|---|---|

| 1,3-Butadiene | 25°C, Toluene | Syndiotactic 1,2-polybutadiene | >90% syndiotactic |

| Isoprene | 60°C, Hexane | Syndiotactic 3,4-polyisoprene | 85% syndiotactic |

| 3-Methyl-1,3-pentadiene | 40°C, THF | Syndiotactic 1,2-polymer | Crystalline structure |

Oxidation of Amines and Alcohols

In aerobic conditions, promotes oxidative coupling of amines to imines or nitriles (Figure 1). For example:

-

Copper(I)-amine intermediates form during catalysis.

-

Dioxygen () oxidizes Cu(I) back to Cu(II), sustaining the catalytic cycle.

Table 2: Redox Reactions Catalyzed by [Cu(bipy)Cl2][Cu(bipy)Cl_2][Cu(bipy)Cl2]

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Benzylamine | N-Benzylidenebenzylamine | 80°C, O₂, 12 h | 78 |

| Cyclohexanol | Cyclohexanone | 60°C, TEMPO, 6 h | 92 |

Stability and Disproportionation

Copper(I) intermediates generated during catalysis are stabilized by bipyridine ligands, preventing disproportionation:

-

Strong field ligands (e.g., bipyridine) increase crystal field stabilization energy.

-

Steric hindrance from bipyridine prevents aggregation of Cu(I) species.

DNA Cleavage and Antiproliferative Effects

In aqueous media, generates reactive oxygen species (ROS) that cleave DNA strands.

-

Reduction of Cu(II) to Cu(I) by cellular reductants (e.g., glutathione).

-

Fenton-like reaction with :

-

Oxidative damage to DNA bases and sugar-phosphate backbone.

Table 3: Cytotoxicity of Derivatives

| Substituent on Bipyridine | IC₅₀ (HCT116DoxR, μM) | Selectivity Index vs. Fibroblasts |

|---|---|---|

| 4-Quinolinyl | 0.45 | 129× |

| 2-Furanyl | 0.62 | 88× |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.